2-(3-Methylphenyl)-4-(4-pyridyl)thiazole
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Overview
Description
2-(3-Methylphenyl)-4-(4-pyridyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a 4-pyridyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-4-(4-pyridyl)thiazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thioamide and a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-4-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-4-(4-pyridyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(4-pyridyl)thiazole: Similar structure but lacks the methyl group on the phenyl ring.
2-(3-Methylphenyl)-4-(2-pyridyl)thiazole: Similar structure but with the pyridyl group in a different position.
2-(4-Methylphenyl)-4-(4-pyridyl)thiazole: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
2-(3-Methylphenyl)-4-(4-pyridyl)thiazole is unique due to the specific positioning of the methyl group on the phenyl ring and the pyridyl group on the thiazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H12N2S |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H12N2S/c1-11-3-2-4-13(9-11)15-17-14(10-18-15)12-5-7-16-8-6-12/h2-10H,1H3 |
InChI Key |
GBHGIFMDMYWVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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